molecular formula C14H8BrF3N2O B13674773 6-Bromo-2-[4-(trifluoromethoxy)phenyl]imidazo[1,2-a]pyridine

6-Bromo-2-[4-(trifluoromethoxy)phenyl]imidazo[1,2-a]pyridine

Cat. No.: B13674773
M. Wt: 357.12 g/mol
InChI Key: XADMNFPRZBTXFP-UHFFFAOYSA-N
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Description

6-Bromo-2-[4-(trifluoromethoxy)phenyl]imidazo[1,2-a]pyridine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine class. This compound is characterized by the presence of a bromine atom at the 6th position and a trifluoromethoxyphenyl group at the 2nd position of the imidazo[1,2-a]pyridine core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-2-[4-(trifluoromethoxy)phenyl]imidazo[1,2-a]pyridine typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

6-Bromo-2-[4-(trifluoromethoxy)phenyl]imidazo[1,2-a]pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups at the 6th position .

Scientific Research Applications

6-Bromo-2-[4-(trifluoromethoxy)phenyl]imidazo[1,2-a]pyridine has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-Bromo-2-[4-(trifluoromethoxy)phenyl]imidazo[1,2-a]pyridine involves its interaction with specific molecular targets. In the context of its antituberculosis activity, the compound is believed to inhibit key enzymes involved in the biosynthesis of the bacterial cell wall, leading to cell death. The exact molecular pathways and targets are still under investigation, but it is known to interfere with the function of essential proteins and enzymes .

Comparison with Similar Compounds

Similar Compounds

  • 6-Chloro-2-[4-(trifluoromethoxy)phenyl]imidazo[1,2-a]pyridine
  • 6-Bromo-2-[4-(methoxy)phenyl]imidazo[1,2-a]pyridine
  • 6-Bromo-2-[4-(trifluoromethyl)phenyl]imidazo[1,2-a]pyridine

Uniqueness

6-Bromo-2-[4-(trifluoromethoxy)phenyl]imidazo[1,2-a]pyridine is unique due to the presence of the trifluoromethoxy group, which imparts distinct electronic and steric properties. This makes it particularly effective in certain biological applications, such as its antituberculosis activity, compared to similar compounds with different substituents .

Properties

Molecular Formula

C14H8BrF3N2O

Molecular Weight

357.12 g/mol

IUPAC Name

6-bromo-2-[4-(trifluoromethoxy)phenyl]imidazo[1,2-a]pyridine

InChI

InChI=1S/C14H8BrF3N2O/c15-10-3-6-13-19-12(8-20(13)7-10)9-1-4-11(5-2-9)21-14(16,17)18/h1-8H

InChI Key

XADMNFPRZBTXFP-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=CN3C=C(C=CC3=N2)Br)OC(F)(F)F

Origin of Product

United States

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